molecular formula C18H24BrN5O2 B10903636 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10903636
M. Wt: 422.3 g/mol
InChI Key: VSNPFOQHCFICOJ-UHFFFAOYSA-N
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Description

N~5~-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of bicyclic, pyrazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Bicyclic Moiety: The bicyclic structure can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.

    Construction of the Oxadiazole Ring: The oxadiazole ring is typically synthesized through the cyclization of a suitable hydrazide with an acyl chloride.

    Coupling Reactions: The final compound is obtained by coupling the bicyclic, pyrazole, and oxadiazole intermediates under appropriate conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the bicyclic moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group.

    Substitution: The bromine atom on the pyrazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

N~5~-(1-BICYCLO[22

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[(4-METHYL-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H24BrN5O2

Molecular Weight

422.3 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H24BrN5O2/c1-9(14-7-12-4-5-13(14)6-12)20-17(25)18-21-15(23-26-18)8-24-11(3)16(19)10(2)22-24/h9,12-14H,4-8H2,1-3H3,(H,20,25)

InChI Key

VSNPFOQHCFICOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NC(C)C3CC4CCC3C4)C)Br

Origin of Product

United States

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